3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and two trifluoromethyl groups attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Trifluoromethyl-pyrrolo[2,3-b]pyridin-4-yl: Another compound with trifluoromethyl groups, used in similar research applications.
Uniqueness
3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
Properties
CAS No. |
62059-90-9 |
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Molecular Formula |
C15H7F6N3O |
Molecular Weight |
359.23 g/mol |
IUPAC Name |
3-pyridin-4-yl-4,6-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H7F6N3O/c16-14(17,18)8-5-9-11(15(19,20)21)10(7-1-3-22-4-2-7)13(25)24-12(9)23-6-8/h1-6H,(H,23,24,25) |
InChI Key |
ZCTXGMJHNUUIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C3=C(NC2=O)N=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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